molecular formula C19H23N3O6 B12928058 N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine CAS No. 77205-69-7

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine

Cat. No.: B12928058
CAS No.: 77205-69-7
M. Wt: 389.4 g/mol
InChI Key: SMAHLDNEHHWVLI-INIZCTEOSA-N
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Description

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is a modified amino acid derivative featuring dual protective groups:

  • Benzyloxycarbonyl (Z) group: Attached to the α-amino group of L-histidine, this group enhances stability during synthetic processes by preventing unwanted side reactions .

Molecular Formula: C₁₉H₂₅N₃O₅ (inferred from structurally related compounds in ).

Properties

CAS No.

77205-69-7

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1

InChI Key

SMAHLDNEHHWVLI-INIZCTEOSA-N

Isomeric SMILES

CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and coupling reactions. One common approach is to start with a protected amino acid derivative, followed by the introduction of the benzyloxycarbonyl and isobutoxycarbonyl groups under specific reaction conditions. The final product is obtained through purification techniques such as chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and isobutoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and isobutoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Protective/Functional Groups CAS RN Key Features Source
N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine (Target) C₁₉H₂₅N₃O₅ 375.42 g/mol Z (α-amino), 2-methylpropoxycarbonyl (imidazole) Not Provided Dual protection; potential for peptide synthesis Inferred
1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-Histidine C₂₁H₁₉N₅O₈ 469.40 g/mol Z (α-amino), 2,4-dinitrophenyl (imidazole) 63013-46-7 Fluorescent tagging; steric hindrance from dinitrophenyl group
1-[1-[[(Benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine C₂₁H₂₅F₃N₄O₆ 510.44 g/mol Z (amino), Boc (α-amino), trifluoroethyl (sidechain) 7682-45-3 Fluorinated sidechain; enhanced metabolic stability
Boc-His(BOM)-OH C₁₉H₂₅N₃O₅ 375.42 g/mol Boc (α-amino), benzyloxymethyl (imidazole) 83468-83-1 Common in solid-phase peptide synthesis; BOM improves solubility
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 g/mol Z (α-amino), methyl ester (carboxyl) 1212-53-9 Simple model for protection strategies; >98% purity commercially available

Key Comparative Insights

Protective Group Strategies
  • Z vs. Boc : The benzyloxycarbonyl (Z) group (used in the target compound) is less stable under acidic conditions compared to tert-butoxycarbonyl (Boc), which requires stronger acids (e.g., TFA) for cleavage .
  • Imidazole Modifications : The 2-methylpropoxycarbonyl group in the target compound may offer better solubility in organic solvents compared to the benzyloxymethyl (BOM) group in Boc-His(BOM)-OH, which is hydrophilic due to the ether linkage .
Physicochemical Properties
  • Solubility : While direct data is absent, the 2-methylpropoxycarbonyl group’s branched alkyl chain likely improves lipid solubility compared to polar groups like dinitrophenyl .

Biological Activity

N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C21H26N4O5
  • Molecular Weight : 414.46 g/mol
  • CAS Number : 5287667

This compound functions primarily as a peptidomimetic compound. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Protease Inhibition : It has been shown to inhibit certain proteases, which are critical for the lifecycle of viruses such as Hepatitis C Virus (HCV). This inhibition can interfere with viral replication and may provide therapeutic benefits in antiviral treatments .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This is particularly relevant in cancer research where modulation of signaling pathways can lead to therapeutic strategies .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

In studies focusing on HCV, the compound demonstrated significant antiviral effects by inhibiting NS3 protease activity, which is essential for viral replication. This suggests potential use as a therapeutic agent for treating HCV infections .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The ability to modulate protease activity could also play a role in cancer progression and metastasis .

Research Findings and Case Studies

Several studies have been conducted to evaluate the effectiveness and safety of this compound:

StudyFocusFindings
Antiviral EffectsDemonstrated inhibition of HCV NS3 protease, reducing viral replication.
Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies needed to confirm efficacy in vivo.
Mechanistic StudiesIdentified pathways affected by the compound, including apoptosis and cell signaling modulation.

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